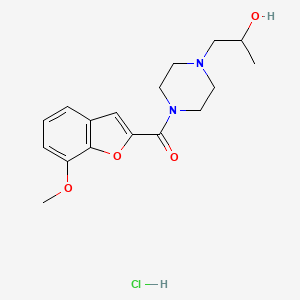![molecular formula C18H15FN4O3 B2737829 5-(3-fluoro-4-methylphenyl)-1-(3-methoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione CAS No. 1171149-13-5](/img/structure/B2737829.png)
5-(3-fluoro-4-methylphenyl)-1-(3-methoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule that contains several functional groups, including a pyrrolo[3,4-d][1,2,3]triazole ring, a fluoro-methylphenyl group, and a methoxyphenyl group .
Chemical Reactions Analysis
The compound might undergo various chemical reactions depending on the conditions. For example, boronic acids like 3-Fluoro-4-methoxyphenylboronic acid can participate in Suzuki coupling and arylation reactions .Wissenschaftliche Forschungsanwendungen
Cookson-type Reagent for Derivatization
Cookson-type reagents, which include triazole derivatives, are used for the derivatization of conjugated dienes for high-performance liquid chromatography with fluorescence detection. These reagents enable sensitive and stable measurements, essential for analyzing complex mixtures in biochemical research and drug development processes (Shimada & Mizuguchi, 1992).
Synthesis and Antimicrobial Activities
Triazole derivatives have been synthesized and evaluated for their antimicrobial activities. Such compounds are of interest due to their potential as therapeutic agents against various microbial infections. The development and assessment of new triazole-based compounds contribute to the discovery of novel antimicrobials with improved efficacy and reduced resistance (Bektaş et al., 2007).
Inhibitors Against Caspase-3
In medicinal chemistry, triazole derivatives have been explored as potent inhibitors against caspase-3, an enzyme involved in apoptosis. The identification of effective caspase-3 inhibitors is crucial for developing therapeutic strategies for diseases characterized by abnormal cell death, such as neurodegenerative disorders and cancer (Jiang & Hansen, 2011).
Antioxidant and Anticancer Activity
Research into triazole derivatives also extends into evaluating their antioxidant and anticancer activities. These compounds have shown promise in screening for potential cancer treatments and understanding the mechanisms underlying their anticancer properties. The exploration of novel derivatives enhances the pool of potential therapeutic agents against various cancer types (Tumosienė et al., 2020).
Advanced Material Applications
Triazole derivatives are investigated for their applications in advanced materials, such as in the synthesis of conjugated polyelectrolytes for use as electron transport layers in polymer solar cells. The electron-deficient nature and planar structure of these compounds, derived from their triazole components, contribute to high conductivity and electron mobility, essential for improving the efficiency of solar energy devices (Hu et al., 2015).
Eigenschaften
IUPAC Name |
5-(3-fluoro-4-methylphenyl)-3-(3-methoxyphenyl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN4O3/c1-10-6-7-11(9-14(10)19)22-17(24)15-16(18(22)25)23(21-20-15)12-4-3-5-13(8-12)26-2/h3-9,15-16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMNCCYMUKZPAQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)C4=CC(=CC=C4)OC)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-fluoro-4-methylphenyl)-1-(3-methoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[5-({[(4-ethylphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-methoxyphenyl)methyl]propanamide](/img/structure/B2737746.png)

![1-(Chloromethyl)-3-(2-methoxyethyl)bicyclo[1.1.1]pentane](/img/structure/B2737749.png)
![1-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]spiro[2-oxabicyclo[2.1.1]hexane-3,1'-cyclobutane]-4-carboxylic acid](/img/structure/B2737751.png)

![5-Bromo-N-methyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]pyrimidin-2-amine](/img/structure/B2737758.png)


![2-bromo-N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide](/img/structure/B2737763.png)
![(E)-N-(3-allyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-3-(phenylsulfonyl)propanamide](/img/structure/B2737764.png)


![2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2737768.png)
![N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-phenoxyacetamide](/img/structure/B2737769.png)